1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide
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Overview
Description
1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indole core, a triazolopyridine moiety, and a methoxyethyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide typically involves multiple steps. One common approach is the one-pot synthesis method, which is efficient and operationally simple. This method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes at room temperature . The reaction conditions are mild, and the process is tolerant to various functional groups, making it a versatile method for synthesizing triazolopyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve scaling up the one-pot synthesis method. The process would require optimization of reaction conditions to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of enzymes or receptors, modulating biological pathways. For instance, it has been identified as a potent activator of nicotinamide phosphoribosyltransferase (NAMPT), which plays a crucial role in the NAD+ salvage pathway . This activation can influence various metabolic and aging-related processes.
Comparison with Similar Compounds
Similar Compounds
1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: A compound with a similar triazolopyridine core, known for its NAMPT activation properties.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Another triazolopyridine derivative with applications in agriculture as a fungicide.
Uniqueness
1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide is unique due to its combination of an indole core and a triazolopyridine moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H19N5O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)indole-2-carboxamide |
InChI |
InChI=1S/C19H19N5O2/c1-26-11-10-23-15-7-3-2-6-14(15)12-16(23)19(25)20-13-18-22-21-17-8-4-5-9-24(17)18/h2-9,12H,10-11,13H2,1H3,(H,20,25) |
InChI Key |
SHOPDDNAZCKEJT-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=CC=CC=C2C=C1C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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